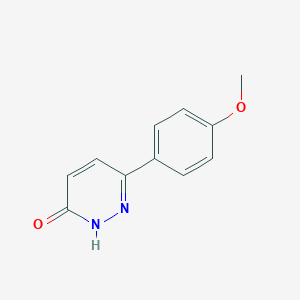

6-(4-methoxyphenyl)pyridazin-3(2H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKMSRLHSLEVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-33-8 | |

| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative is of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including cardiovascular, anti-inflammatory, and antimicrobial properties. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of the analytical data required for the unambiguous identification and quality control of the target compound.

Synthesis Pathway

The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is typically achieved through a three-step process, commencing with the Friedel-Crafts acylation of anisole, followed by cyclization with hydrazine hydrate, and culminating in a dehydrogenation step to furnish the aromatic pyridazinone ring.

Caption: Synthetic route to 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Experimental Protocols

Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate 1)

Reaction: Friedel-Crafts Acylation

A stirred mixture of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a dichlorobenzene) is cooled in an ice bath. Anisole is added dropwise, followed by the portion-wise addition of succinic anhydride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid as a solid.

Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)

Reaction: Cyclization

A mixture of 4-(4-methoxyphenyl)-4-oxobutanoic acid and an excess of hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

Reaction: Dehydrogenation

The intermediate, 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.[1][2] The mixture is then heated for a period to ensure complete reaction. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol) to give the final product, 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic methods and physical constant determination.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | 148-150 |

| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₀N₂O₂ | 202.21 | Not explicitly found |

Note: The melting point for the final product is not explicitly available in the searched literature, but related 6-arylpyridazin-3(2H)-ones exhibit melting points in the range of 180-220 °C.

Spectroscopic Data

While a complete set of spectral data for the title compound was not found in a single source, the expected characteristic signals based on analogous compounds are summarized below. Researchers should confirm these with their own experimental data.

3.2.1. Infrared (IR) Spectroscopy

| Compound | Key IR Absorptions (cm⁻¹) |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~3300-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of ketone), ~1600, 1580 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |

| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1605 (C=N stretch), ~1580, 1510 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~12.0 (s, 1H) | -COOH |

| ~7.9 (d, 2H) | Aromatic protons ortho to carbonyl | |

| ~6.9 (d, 2H) | Aromatic protons meta to carbonyl | |

| ~3.8 (s, 3H) | -OCH₃ | |

| ~3.2 (t, 2H) | -CH₂- adjacent to carbonyl | |

| ~2.7 (t, 2H) | -CH₂- adjacent to carboxylic acid | |

| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~11.0-12.0 (br s, 1H) | -NH |

| ~7.8 (d, 2H) | Aromatic protons ortho to pyridazinone ring | |

| ~7.5 (d, 1H) | Pyridazinone ring proton | |

| ~7.0 (d, 1H) | Pyridazinone ring proton | |

| ~6.9 (d, 2H) | Aromatic protons meta to pyridazinone ring | |

| ~3.8 (s, 3H) | -OCH₃ |

¹³C NMR (Carbon-13 NMR):

| Compound | Expected Chemical Shift (δ, ppm) |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~198 (ketone C=O), ~178 (acid C=O), ~164 (aromatic C-O), ~130 (aromatic CH), ~129 (quaternary aromatic C), ~114 (aromatic CH), ~56 (-OCH₃), ~34 (-CH₂-), ~28 (-CH₂-) |

| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~165 (C=O), ~161 (aromatic C-O), ~145 (pyridazinone C), ~130 (pyridazinone CH), ~128 (aromatic CH), ~126 (quaternary aromatic C), ~125 (pyridazinone CH), ~114 (aromatic CH), ~55 (-OCH₃) |

3.2.3. Mass Spectrometry (MS)

For 6-(4-methoxyphenyl)pyridazin-3(2H)-one, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 202.21, with fragmentation patterns corresponding to the loss of CO, N₂, and cleavage of the methoxy group.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of the title compound.

This guide provides a foundational understanding for the synthesis and characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Researchers are advised to consult the primary literature for specific reaction conditions and to perform thorough characterization to confirm the identity and purity of their synthesized compounds.

References

Investigating the Mechanism of Action for 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism of action for the compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Based on extensive analysis of structurally related pyridazinone derivatives, the primary mechanism is identified as the inhibition of phosphodiesterase (PDE) enzymes. This guide synthesizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction

6-(4-methoxyphenyl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, cardiotonic, anti-inflammatory, analgesic, and vasodilatory effects.[1][2][3] The biological activities of pyridazinone derivatives are frequently attributed to their ability to modulate key enzymes in cellular signaling pathways. This guide focuses on elucidating the core mechanism of action for 6-(4-methoxyphenyl)pyridazin-3(2H)-one by examining the extensive research conducted on its structural analogs.

Proposed Mechanism of Action: Phosphodiesterase Inhibition

The predominant mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[4] PDEs are a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE activity, pyridazinones increase the intracellular concentrations of these cyclic nucleotides, leading to a cascade of downstream physiological effects.

Different isoforms of PDE exist, and the specific inhibitory profile of a compound determines its therapeutic application. For instance, inhibition of PDE3, commonly found in cardiac and smooth muscle, leads to cardiotonic and vasodilatory effects. Inhibition of PDE4, prevalent in inflammatory cells, results in anti-inflammatory responses. PDE5 inhibition is the basis for treatments of erectile dysfunction and pulmonary hypertension.

Based on structure-activity relationship (SAR) studies of 6-arylpyridazin-3(2H)-ones, it is proposed that 6-(4-methoxyphenyl)pyridazin-3(2H)-one acts as a competitive inhibitor at the active site of one or more PDE isoforms. The 4-methoxyphenyl group at the 6-position is a common feature in many biologically active pyridazinones, suggesting its importance for target engagement.

Signaling Pathway

The proposed signaling pathway for 6-(4-methoxyphenyl)pyridazin-3(2H)-one is depicted below. Inhibition of PDE leads to an accumulation of cAMP and/or cGMP, which in turn activates protein kinase A (PKA) or protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation) and reduced inflammation.

Quantitative Data for Structurally Related Compounds

| Compound/Derivative Class | Assay | Target | Activity (IC50/EC50) | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | - | IC50 = 0.051 µM | [3] |

| 4-methoxyphenyl hydrazide derivative of pyridazin-3(2H)-one | Vasodilation (rat thoracic aortic rings) | - | EC50 = 1.204 µM | [3] |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative | PDE5 Inhibition | PDE5 | IC50 = 34 nM | [3] |

| 2-phenyl-3,6-pyridazinedione derivative | PDE5 Inhibition | PDE5 | IC50 = 22 nM | Not in search results |

| N,O-dibenzyl derivative of pyridazinone | Vasodilation and anti-platelet | - | IC50 = 35.3 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to characterize the mechanism of action of 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against various PDE isoforms.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of 6-(4-methoxyphenyl)pyridazin-3(2H)-one against specific PDE isoforms (e.g., PDE3A, PDE4B, PDE5A).

Materials:

-

Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE5A)

-

cAMP or cGMP substrate

-

Test compound (6-(4-methoxyphenyl)pyridazin-3(2H)-one)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., BIOMOL Green)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound dilution, and the PDE enzyme.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stopping agent or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.

-

Incubate the plate to allow for the conversion to complete.

-

Add the inorganic phosphate detection reagent and incubate for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Ex Vivo Vasorelaxation Assay

This protocol describes a classic organ bath experiment to assess the vasodilatory effects of a compound on isolated arterial rings.

Objective: To determine the half-maximal effective concentration (EC50) of 6-(4-methoxyphenyl)pyridazin-3(2H)-one for inducing relaxation in pre-contracted arterial tissue.

Materials:

-

Isolated arterial tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (physiological salt solution)

-

Phenylephrine or other vasoconstrictor

-

Test compound (6-(4-methoxyphenyl)pyridazin-3(2H)-one)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Isolate the artery and cut it into rings of 2-3 mm in length.

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.

-

Induce a sustained contraction by adding a vasoconstrictor (e.g., phenylephrine at 1 µM).

-

Once a stable contraction plateau is reached, add the test compound in a cumulative manner at increasing concentrations.

-

Record the changes in tension after each addition.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Plot the concentration-response curve and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical investigation of a novel pyridazinone derivative.

Conclusion

While direct experimental evidence for 6-(4-methoxyphenyl)pyridazin-3(2H)-one is limited, the wealth of data on structurally related pyridazinone derivatives strongly supports a mechanism of action centered on phosphodiesterase inhibition. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers to design and execute further studies to definitively characterize the pharmacological profile of this compound. Future investigations should focus on determining the specific PDE isoform selectivity and quantifying its in vitro and in vivo efficacy.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biological Landscape of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a representative member of this class, to explore its potential biological targets. Emerging evidence strongly points towards the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, PDE4, and PDE5, as a primary mechanism of action. This inhibition leads to downstream effects such as vasodilation and inotropic activity, highlighting its therapeutic potential in cardiovascular diseases. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Potential Biological Targets and Quantitative Data

The primary biological targets for 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its analogs are phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating the intracellular levels of second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these second messengers, pyridazinone derivatives can modulate a variety of physiological processes. The available quantitative data for pyridazinone derivatives, including analogs of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, are summarized below. This data primarily consists of IC50 and EC50 values, which represent the concentration of the compound required to inhibit a biological process by 50% or to elicit a 50% maximal response, respectively.

| Compound/Derivative | Target/Assay | Quantitative Data | Reference |

| Zardaverine (a 6-phenyl-2H-pyridazin-3-one derivative) | Human PDE3 | IC50 = 110 nM | [1] |

| Zardaverine (a 6-phenyl-2H-pyridazin-3-one derivative) | Human PDE4 | IC50 = 210 nM | [1] |

| 4,5-dihydropyridazin-3-one derivative 10v | PDE4 | IC50 ≈ 20 nM | [2] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative 9 | Vasodilatory Action | IC50 = 0.051 μM | [3] |

| N,O-dibenzyl pyridazinone derivative 10 | Vasodilator and Antiplatelet | IC50 = 35.3 μM | [3] |

| Pyridazin-3(2H)-one-based acid (16) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 0.339 μM | [3] |

| Pyridazin-3(2H)-one-based ester analog (17) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 1.225 μM | [3] |

| 4-methoxyphenyl hydrazide derivative (18) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 1.204 μM | [3] |

| Hydralazine (Reference Drug) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 18.210 μM | [3] |

| Pyrazolopyridazinone derivative 28 | PDE4 | IC50 = 32 nM | [4] |

Signaling Pathways

The primary signaling pathway modulated by 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its analogs is the cyclic nucleotide pathway. Inhibition of phosphodiesterases (PDEs) by these compounds leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This activation results in various cellular responses, including smooth muscle relaxation (vasodilation) and increased cardiac contractility (inotropic effect).

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a generalized method for determining the in vitro inhibitory activity of a compound against specific PDE isozymes.

Materials:

-

Recombinant human PDE isozymes (e.g., PDE3, PDE4, PDE5)

-

[³H]-cAMP or [³H]-cGMP as substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (6-(4-methoxyphenyl)pyridazin-3(2H)-one) dissolved in DMSO

-

Snake venom nucleotidase

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound dilution (or DMSO for control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by boiling the plate for 1 minute.

-

Cool the plate on ice.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate for 10 minutes at 37°C.

-

Apply the reaction mixture to an ion-exchange resin column or beads to separate the radiolabeled nucleoside from the unreacted nucleotide.

-

Elute the nucleoside and mix with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Ex Vivo Vasodilation Assay on Isolated Aortic Rings

This protocol outlines a standard procedure to assess the vasorelaxant effects of a compound on isolated arterial tissue.[5][6][7][8][9]

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (PE) or other vasoconstrictors

-

Test compound (6-(4-methoxyphenyl)pyridazin-3(2H)-one) dissolved in a suitable solvent

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

-

After equilibration, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, add the test compound in a cumulative manner to the bath, allowing the response to stabilize at each concentration.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Calculate the EC50 value from the concentration-response curve using non-linear regression.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel pyridazinone-based compound.

Conclusion

The available data strongly supports the role of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and related pyridazinone derivatives as potent inhibitors of phosphodiesterases. This mechanism of action underpins their observed vasodilatory and inotropic effects, making them promising candidates for the development of novel therapeutics for cardiovascular disorders. The provided data, protocols, and pathway visualizations serve as a foundational resource for researchers to further investigate the therapeutic potential and refine the pharmacological profile of this important class of compounds. Future studies should focus on elucidating the precise selectivity of these compounds for different PDE isoforms and evaluating their efficacy and safety in relevant in vivo models.

References

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Comprehensive Review for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of pyridazinone core structures, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug development.

Synthesis of the Pyridazinone Core

The most prevalent and straightforward method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of γ-keto acids with hydrazine hydrate or its derivatives. The substituent at the 6-position of the resulting pyridazinone is determined by the nature of the γ-keto acid. Aromatization of the dihydropyridazinone ring can be achieved through various oxidation methods.

General Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for synthesizing the pyridazinone core structure.

Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid

To a stirred solution of anhydrous aluminum chloride (0.2 mol) in 100 mL of dry benzene, succinic anhydride (0.1 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours. After cooling, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, β-benzoylpropionic acid, is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Cyclization to form 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

A mixture of β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in 50 mL of ethanol is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Biological Activities and Mechanisms of Action

Pyridazinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents. The following sections detail some of the most significant pharmacological effects and the underlying mechanisms of action.

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

Many pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This favorable safety profile is often attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[1][2]

Mechanism of Action: Pro-inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain. Selective COX-2 inhibitors, including certain pyridazinone derivatives, bind to the active site of the COX-2 enzyme, blocking the production of prostaglandins and thereby reducing inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of pyridazinone derivatives to inhibit COX-2 is typically evaluated using commercially available enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. Test compounds are incubated with the enzyme and arachidonic acid, and the amount of PGH2 produced is quantified colorimetrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.

Cardiovascular Effects: Phosphodiesterase 3 (PDE3) Inhibition

Certain pyridazinone derivatives have shown significant potential as cardiotonic and vasodilatory agents.[3] These effects are primarily mediated through the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Action: In cardiac and vascular smooth muscle cells, PDE3 is responsible for the hydrolysis of cAMP. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. In the heart, elevated cAMP leads to increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.

Experimental Protocol: Vasodilator Activity Assay

The vasodilator activity of pyridazinone derivatives can be assessed in vitro using isolated aortic rings from rats. The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist such as phenylephrine. The test compounds are then added in a cumulative manner, and the relaxation of the aortic rings is measured. The EC50 value, the concentration of the compound that produces 50% of the maximum relaxation, is calculated.

Anticancer Activity: VEGFR-2 Inhibition and Apoptosis Induction

Several pyridazinone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][5] One of the key mechanisms underlying this activity is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[4] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action: Tumors require a dedicated blood supply for growth and metastasis, a process known as angiogenesis. VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in this process. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Pyridazinone-based VEGFR-2 inhibitors block this signaling pathway, thereby inhibiting the formation of new blood vessels and starving the tumor of essential nutrients. Some derivatives also trigger apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[4]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of pyridazinone derivatives on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan is measured using a microplate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.

Antimicrobial Activity

Pyridazinone derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[4][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of pyridazinone derivatives against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. The microbial suspension is then added to each well. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the quantitative data for selected pyridazinone derivatives, highlighting their structure-activity relationships (SAR).

Table 1: Anti-inflammatory Activity (COX-2 Inhibition) of Selected Pyridazinone Derivatives

| Compound ID | R1 | R2 | COX-2 IC50 (µM) |

| A | Phenyl | H | 5.2 |

| B | 4-Methoxyphenyl | H | 1.8 |

| C | Phenyl | CH3 | 8.5 |

| D | 4-Chlorophenyl | H | 2.5 |

| Celecoxib | - | - | 0.04 |

Table 2: Vasodilator Activity (PDE3 Inhibition) of Selected Pyridazinone Derivatives

| Compound ID | R1 | R2 | Vasorelaxant Activity EC50 (µM) |

| E | Phenyl | H | 15.3 |

| F | 4-Imidazolylphenyl | H | 0.8 |

| G | Phenyl | Morpholinomethyl | 2.1 |

| Milrinone | - | - | 1.2 |

Table 3: Anticancer Activity (VEGFR-2 Inhibition and Cytotoxicity) of Selected Pyridazinone Derivatives

| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | A549 GI50 (µM) |

| H | Phenyl | 4-Chlorophenylurea | 0.5 | 2.1 |

| I | 4-Fluorophenyl | 4-Chlorophenylurea | 0.2 | 1.7 |

| J | Phenyl | 3-Trifluoromethylphenylurea | 0.8 | 3.5 |

| Sorafenib | - | - | 0.09 | 2.9 |

Table 4: Antimicrobial Activity (MIC) of Selected Pyridazinone Derivatives

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| K | Phenyl | H | 64 | >128 |

| L | 4-Chlorophenyl | H | 16 | 32 |

| M | Phenyl | Thiazolyl | 8 | 16 |

| Ciprofloxacin | - | - | 1 | - |

| Fluconazole | - | - | - | 4 |

Conclusion

The pyridazinone core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents with a wide array of pharmacological activities. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of biological activity and the exploration of structure-activity relationships. The potent and diverse biological profiles of pyridazinone derivatives, particularly as anti-inflammatory, cardiovascular, anticancer, and antimicrobial agents, underscore their significant potential for future drug discovery and development endeavors. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their promising preclinical activities into clinical applications.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ahajournals.org [ahajournals.org]

- 6. assaygenie.com [assaygenie.com]

Synthesis of Novel 6-(4-methoxyphenyl)pyridazin-3(2H)-one Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological activities of novel 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives and their analogs. The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] This document summarizes key synthetic methodologies, presents quantitative biological data in a structured format, and illustrates relevant signaling pathways to facilitate further research and development in this promising area.

Core Synthetic Strategies

The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its derivatives is most commonly achieved through the cyclization of a γ-keto acid with hydrazine hydrate. A prevalent and versatile method involves a two-step process starting with a Friedel-Crafts acylation, followed by a condensation-cyclization reaction.

A primary synthetic route involves the Friedel-Crafts acylation of an appropriate aromatic compound, such as o-cresyl methyl ether, with succinic anhydride to form an intermediate γ-keto acid.[1][2][3] This intermediate is then cyclized by reacting it with hydrazine hydrate to yield the desired 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.[1][2][3]

An alternative approach begins with the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.[4] This one-pot multistep reaction provides an efficient pathway to various 6-arylpyridazin-3(2H)-one derivatives. Further modifications can be introduced at the N2 position of the pyridazinone ring through reactions like N-alkylation with ethyl chloroacetate.[4]

The following diagram illustrates a general workflow for the synthesis and evaluation of these compounds.

Quantitative Biological Data

The following tables summarize the reported biological activities of various 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives and related analogs.

Table 1: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 8g | Candida albicans | 16 | - | [5][6] |

| 10h | Staphylococcus aureus | 16 | - | [5][6] |

| IX (a-c) | S. aureus & MRSA | 0.5-128 | - | [5] |

| 3 | S. aureus (MRSA) | - | 4.52 | [7] |

| 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | - | 7.8 | [7] |

| 13 | A. baumannii, P. aeruginosa | - | 3.74, 7.48 | [7] |

| 14c | B. subtilis | 15.62 | - | [8] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892-3.744 | - | [9] |

Table 2: Anticancer Activity

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 10l & 17a | Various | GI50 | 1.66–100 | [6] |

| 81 | IMR-32 (Neuroblastoma) | IC50 | 0.07 | [10] |

| 82 | IMR-32 (Neuroblastoma) | IC50 | 0.04 | [10] |

| 83 | MCF-7 (Breast Cancer) | IC50 | 4.25 | [10] |

| 84 | MCF-7 (Breast Cancer) | IC50 | 5.35 | [10] |

| 90 | OVCAR-3 (Ovarian), MDA-MB-435 (Melanoma) | IC50 | 0.32, 0.46 | [10] |

| 66 | Renal Cancer Subpanel | GI50 | 5.07 | [10] |

| Pyr-1 | 22 Human Cancer Cell Lines | CC50 | Low µM to nM | [11] |

| 43 | Panc-1, Paca-2 (Pancreatic Cancer) | IC50 | 2.9, 2.2 | [12] |

| Olaparib | Ovarian Cancer | IC50 | 0.015 | [12] |

| Talazoparib | Breast and Prostate Cancer | IC50 | 0.0002 | [12] |

| E-7016 | Melanoma | IC50 | 0.04 | [12] |

Table 3: Vasorelaxant and Antihypertensive Activity

| Compound ID | Activity Type | Metric | Value (µM) | Reference |

| 4f | Vasorelaxant | EC50 | 0.0136 | [4] |

| 4h | Vasorelaxant | EC50 | 0.0117 | [4] |

| 5d | Vasorelaxant | EC50 | 0.0053 | [4] |

| 5e | Vasorelaxant | EC50 | 0.0025 | [4] |

| Acid 5 | Vasorelaxant | EC50 | 0.339 | |

| Ester 4 | Vasorelaxant | EC50 | 1.225 | |

| 10c | Vasorelaxant | EC50 | 1.204 | [4] |

| 9 | Vasodilatory | IC50 | 0.051 | [12] |

| 10 | Vasodilatory | IC50 | 35.3 | [12] |

| 13 | Vasorelaxant | IC50 | 0.199 | [12] |

| 26 | Vasorelaxant | IC50 | 0.08 | [12] |

| 6 | ACE Inhibitory | IC50 | 5.78 µg/mL | |

| Zardaverine | PDE III & IV Inhibitory | IC50 | 0.58 & 0.17 |

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a common method for synthesizing the pyridazinone core structure, starting from a Friedel-Crafts acylation followed by cyclization.

Step A: Friedel-Crafts Acylation to form β-Aroylpropionic Acid

-

To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the appropriate aromatic compound (e.g., anisole) dropwise at a controlled temperature (typically 0-5 °C).

-

Add succinic anhydride portion-wise to the reaction mixture, maintaining the temperature.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-aroylpropionic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain the pure intermediate.

Step B: Cyclization to form 6-Aryl-4,5-dihydropyridazin-3(2H)-one

-

Reflux a mixture of the β-aroylpropionic acid obtained in Step A and hydrazine hydrate (80-99%) in a suitable solvent (e.g., ethanol or acetic acid) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and then water to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 2-Substituted-6-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives via Mannich Reaction

This protocol details the derivatization at the N2 position of the pyridazinone ring.

-

To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in ethanol, add formaldehyde (37% aqueous solution).

-

Add the desired secondary amine (e.g., morpholine, piperidine) to the mixture.

-

Reflux the reaction mixture for a specified period (typically 4-6 hours).

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the separated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted derivative.

Key Signaling Pathways

The diverse biological activities of 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives can be attributed to their interaction with various cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Several pyridazinone derivatives have shown potent anti-angiogenic activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and survival, which are crucial steps in angiogenesis.

p53 and Bax Mediated Apoptosis

Some pyridazinone derivatives exert their anticancer effects by inducing apoptosis.[6] One of the key mechanisms involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the activation of the intrinsic apoptotic pathway.[5][6]

PDE3 Signaling Pathway in Vasodilation

The vasorelaxant effects of certain pyridazinone derivatives are attributed to the inhibition of phosphodiesterase III (PDE3). By inhibiting PDE3, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation and vasodilation.

This guide provides a foundational understanding of the synthesis and biological importance of 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the versatile pyridazinone scaffold.

References

- 1. Role of Phosphodiesterase 3 in NO/cGMP-Mediated Antiinflammatory Effects in Vascular Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorbyt.com [biorbyt.com]

- 7. jneurosci.org [jneurosci.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The function of vascular smooth muscle phosphodiesterase III is preserved in healthy human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. PDE-Mediated Cyclic Nucleotide Compartmentation in Vascular Smooth Muscle Cells: From Basic to a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Spectroscopic Signature of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative is of interest in medicinal chemistry due to the diverse biological activities associated with this heterocyclic core. Understanding its spectroscopic properties is crucial for its synthesis, characterization, and application in drug discovery and development.

Predicted Spectroscopic Data

Due to the limited availability of published raw spectral data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one, this guide presents a predictive interpretation based on the known spectral characteristics of closely related pyridazinone derivatives.[1][2][3][4][5][6] The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, and key mass spectrometry fragments.

Table 1: Predicted ¹H NMR Data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.5 - 12.5 | br s | - | 1H | N-H (pyridazinone) |

| ~7.8 - 8.0 | d | ~8.5 | 2H | H-2', H-6' (methoxyphenyl) |

| ~7.2 - 7.4 | d | ~9.5 | 1H | H-5 (pyridazinone) |

| ~7.0 - 7.2 | d | ~9.5 | 1H | H-4 (pyridazinone) |

| ~6.9 - 7.1 | d | ~8.5 | 2H | H-3', H-5' (methoxyphenyl) |

| ~3.8 | s | - | 3H | -OCH₃ |

Note: Chemical shifts are referenced to a standard internal solvent peak. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C=O (C-3) |

| ~160.0 | C-4' (methoxyphenyl) |

| ~145.0 | C-6 |

| ~131.0 | C-5 |

| ~128.0 | C-2', C-6' (methoxyphenyl) |

| ~125.0 | C-1' (methoxyphenyl) |

| ~114.0 | C-3', C-5' (methoxyphenyl) |

| ~113.0 | C-4 |

| ~55.5 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Fragmentation Data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one

| m/z | Ion | Predicted Fragmentation Pathway |

| 202 | [M]⁺˙ | Molecular Ion |

| 174 | [M - CO]⁺˙ | Loss of carbon monoxide from the pyridazinone ring |

| 159 | [M - CO - CH₃]⁺ | Loss of a methyl radical from the methoxy group following decarbonylation |

| 133 | [C₈H₇NO]⁺ | Fragmentation of the pyridazinone ring |

| 108 | [C₇H₈O]⁺˙ | p-methoxybenzyl cation radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

-

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition: [7][8][10]

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Typical acquisition parameters include:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak.

-

Mass Spectrometry (MS)[11][12][13][14][15]

-

Sample Preparation for Electrospray Ionization (ESI):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote protonation.

-

-

ESI-MS Data Acquisition:

-

The analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

-

Typical ESI source parameters are as follows:

-

Capillary voltage: 3-4 kV

-

Source temperature: 100-150 °C

-

Nebulizing gas (N₂) flow rate: 1-2 L/min

-

-

The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

-

Data Interpretation and Visualization

The structural elucidation of 6-(4-methoxyphenyl)pyridazin-3(2H)-one relies on the logical interpretation of the acquired spectroscopic data. The following diagrams illustrate the workflow for this process.

The interpretation of the spectral data follows a logical pathway, integrating information from both NMR and MS to confirm the molecular structure.

This comprehensive guide provides the necessary framework for researchers and scientists to interpret the NMR and mass spectrometry data of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. The provided predicted data, detailed experimental protocols, and logical workflow diagrams serve as a valuable resource for the characterization of this and similar pyridazinone derivatives in the context of drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. r-nmr.eu [r-nmr.eu]

- 9. emory.edu [emory.edu]

- 10. researchgate.net [researchgate.net]

determining the solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and available data relevant to determining the solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from a closely related analogue, 6-phenyl-pyridazin-3(2H)-one (PPD), to provide a robust predictive framework and detailed experimental protocols for researchers. The structural similarity between these compounds allows the solubility behavior of PPD to serve as a strong initial benchmark.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Pyridazinone derivatives, a class of compounds with diverse biological activities including cardiovascular and anti-inflammatory effects, often exhibit poor aqueous solubility.[1][2] This guide outlines the established experimental protocols for determining the solubility of pyridazinone derivatives and presents a comprehensive solubility dataset for the analogous compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in a range of pharmaceutically relevant solvents. This information is intended to guide formulation development and predict the solubility characteristics of 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Solubility Profile of 6-phenyl-pyridazin-3(2H)-one (Analogue Data)

The solubility of PPD has been systematically determined in various neat solvents at different temperatures using the isothermal shake-flask method.[3][4] The mole fraction solubility of PPD generally increases with a rise in temperature, indicating an endothermic dissolution process.[3][4]

The data reveals that PPD is freely soluble in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400), sparingly soluble in alcohols such as ethanol and methanol, and practically insoluble in water.[3][5] This wide range of solubilities underscores the importance of solvent selection in formulation studies. The presence of a methoxy group on the phenyl ring of the target compound, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, is expected to slightly alter its polarity and hydrogen bonding capacity, which may lead to modest deviations from the solubility values presented for the unsubstituted PPD.

Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K)[3][4]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.21 x 10⁻⁶ | 8.89 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.91 x 10⁻³ | 3.45 x 10⁻³ | 4.08 x 10⁻³ | 4.61 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.89 x 10⁻³ | 5.71 x 10⁻³ | 6.48 x 10⁻³ | 7.35 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 8.21 x 10⁻³ | 9.63 x 10⁻³ | 1.11 x 10⁻² | 1.28 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.23 x 10⁻² | 1.43 x 10⁻² | 1.65 x 10⁻² | 1.88 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.28 x 10⁻² | 1.50 x 10⁻² | 1.73 x 10⁻² | 1.96 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 6.88 x 10⁻³ | 8.24 x 10⁻³ | 9.61 x 10⁻³ | 1.12 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 8.36 x 10⁻³ | 9.98 x 10⁻³ | 1.16 x 10⁻² | 1.33 x 10⁻² | 1.50 x 10⁻² |

| PEG-400 | 2.89 x 10⁻¹ | 3.19 x 10⁻¹ | 3.48 x 10⁻¹ | 3.81 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 4.88 x 10⁻² | 5.75 x 10⁻² | 6.64 x 10⁻² | 7.42 x 10⁻² | 8.10 x 10⁻² |

| Transcutol® | 2.41 x 10⁻¹ | 2.70 x 10⁻¹ | 2.98 x 10⁻¹ | 3.23 x 10⁻¹ | 3.46 x 10⁻¹ |

| DMSO | 3.99 x 10⁻¹ | 4.21 x 10⁻¹ | 4.38 x 10⁻¹ | 4.56 x 10⁻¹ | 4.73 x 10⁻¹ |

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic solubility.[6][7] An alternative method, potentiometric titration, can be employed for ionizable compounds.[8]

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the equilibrium solubility of a compound in various solvents.

Materials and Equipment:

-

6-(4-methoxyphenyl)pyridazin-3(2H)-one (crystalline powder)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[6][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[11]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.[11] Dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with known concentrations of the compound is used for quantification.[6]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for Solubility Determination

For ionizable compounds, potentiometric titration offers a method to determine the intrinsic solubility and pKa.[8] This technique involves titrating a saturated solution of the compound with a strong acid or base and monitoring the pH.

Materials and Equipment:

-

Saturated solution of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Standardized solutions of HCl and NaOH

-

Stir plate and stir bar

Procedure:

-

System Setup: Calibrate the pH meter using standard buffers. Place a known volume of the saturated solution in a beaker with a stir bar.

-

Titration: Immerse the pH electrode in the solution and begin titration with the standardized acid or base at a constant rate.[12]

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The endpoint is identified by the largest change in pH for a given volume of titrant added.[13]

-

Data Analysis: The titration curve is analyzed to determine the equivalence point, which is then used in conjunction with the law of mass action to calculate the intrinsic solubility of the compound.[8]

Caption: Logical flow for determining pKa and solubility via potentiometric titration.

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 13. Potentiometric titration [protocols.io]

CAS number and molecular formula for 6-(4-methoxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This document consolidates available information on its chemical properties, synthesis, and biological relevance, with a focus on data pertinent to researchers and professionals in drug discovery and development. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a thorough understanding of its potential pharmacological profile.

Chemical Identity and Properties

CAS Number: 2166-33-8

Molecular Formula: C₁₁H₁₀N₂O₂

| Property | Value |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(NN2)O |

| InChI Key | Not readily available |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is not explicitly detailed in the reviewed literature, a general and widely applicable synthetic route for 6-arylpyridazin-3(2H)-ones involves a two-step process. This process begins with a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine.

General Experimental Protocol: Synthesis of 6-Arylpyridazin-3(2H)-ones

This protocol is based on established methods for analogous compounds and serves as a likely pathway to the title compound.

Step 1: Synthesis of β-(4-methoxybenzoyl)propionic acid

A mixture of anisole and succinic anhydride is subjected to a Friedel-Crafts acylation reaction. Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst in a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane. The reaction mixture is stirred at a controlled temperature, followed by acidic workup to yield the keto acid intermediate.

Step 2: Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

The resulting β-(4-methoxybenzoyl)propionic acid is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or acetic acid. The reaction involves the condensation of the hydrazine with the ketone and carboxylic acid functionalities, leading to the formation of the pyridazinone ring. The final product can be purified by recrystallization.

Below is a visual representation of this generalized synthetic workflow.

Caption: Generalized synthetic workflow for 6-arylpyridazin-3(2H)-ones.

Biological Activities and Potential Applications

The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives have demonstrated a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities. While specific quantitative data for 6-(4-methoxyphenyl)pyridazin-3(2H)-one is not abundant, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Cardiovascular Effects

Pyridazinone derivatives are widely recognized for their cardiovascular properties, particularly as vasodilators and cardiotonic agents. This activity is often attributed to the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac and smooth muscle cells lead to enhanced contractility and vasodilation, respectively.

| Compound/Derivative Class | Biological Activity | IC₅₀/EC₅₀ (µM) |

| Various 6-phenyl-3(2H)-pyridazinones | Vasodilation | EC₅₀: 0.029 - 1.907 |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides | Vasodilation | IC₅₀: 0.051 |

| Imazodan (related pyridazinone) | Cardiotonic (PDE3 inhibitor) | IC₅₀: 8 |

The potential signaling pathway for the cardiotonic and vasodilatory effects of pyridazinone derivatives is illustrated below.

Caption: Putative signaling pathway for pyridazinone-induced cardiotonic and vasodilatory effects.

Anti-inflammatory Activity

Several pyridazinone derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as NF-κB.

| Compound/Derivative Class | Biological Activity | IC₅₀/EC₅₀ (µM) |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | IC₅₀: 0.251 |

| Various pyridazinones | Inhibition of LPS-induced NF-κB activity | Activity observed |

Anticancer Activity

The pyridazinone core is also found in several anticancer agents. The mechanisms of action are diverse and include the inhibition of various kinases and other enzymes involved in cancer cell proliferation and survival.

| Compound/Derivative Class | Target/Activity | IC₅₀ (µM) | Cancer Cell Line |

| Pyrazolo[3,4-b]pyridines with methoxyphenyl substituent | CDK2/CDK9 Inhibition | 0.262 - 1.630 | Hela, MCF7, HCT-116 |

| Olaparib (contains a related phthalazinone core) | PARP Inhibition | 0.015 | Ovarian Cancer |

Future Directions

The diverse biological activities exhibited by the pyridazinone class of compounds underscore the potential of 6-(4-methoxyphenyl)pyridazin-3(2H)-one as a valuable scaffold for drug discovery. Further research is warranted to:

-

Develop and publish a detailed, optimized synthesis protocol for 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

-

Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological activities and determine quantitative parameters such as IC₅₀ and EC₅₀ values against various targets.

-

Investigate its mechanism of action to identify the specific signaling pathways it modulates.

-

Perform structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

Conclusion

6-(4-methoxyphenyl)pyridazin-3(2H)-one belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data on this particular molecule is limited, the extensive research on related pyridazinone derivatives suggests promising avenues for its investigation as a cardiovascular, anti-inflammatory, or anticancer agent. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.

Methodological & Application

step-by-step synthesis protocol for 6-(4-methoxyphenyl)pyridazin-3(2H)-one

An Application Note on the Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of anisole with succinic anhydride to yield an intermediate γ-keto acid, which is subsequently cyclized with hydrazine hydrate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | White solid | 148-150[1] | High |

| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₀N₂O₂ | 202.21 | Solid | 164-166 | ~92 |

*Note: The yield and melting point for the final product are based on the closely related isomer, 6-(2-methoxyphenyl)pyridazin-3(2H)-one, and are expected to be comparable.

Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate)

This procedure details the Friedel-Crafts acylation of anisole with succinic anhydride. The use of a solvent like dichlorobenzene is reported to favor the formation of the desired para-isomer[2].

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichlorobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution (5%)

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add succinic anhydride and dichlorobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Add anisole dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The solid product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will precipitate.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

This protocol describes the cyclization of the intermediate γ-keto acid with hydrazine hydrate to form the final pyridazinone product.

Materials:

-

4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol or acetic acid (solvent)

-

Distilled water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution upon cooling. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Filter the solid product and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

-

Dry the purified product in a vacuum oven.

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Extensive research has highlighted their potential as anticancer agents, with various derivatives demonstrating cytotoxicity against a wide range of cancer cell lines.[1][2] The core structure of pyridazinone is considered a privileged scaffold in the development of novel therapeutic agents. This document provides detailed application notes and generalized protocols for the investigation of a specific derivative, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, in cancer cell line studies.

While specific experimental data on the anticancer effects of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is not extensively available in the public domain, the information presented herein is based on the well-established activities of structurally related pyridazinone compounds. Researchers are advised to use these notes and protocols as a starting point and to perform thorough dose-response studies and mechanism of action investigations for this particular compound.

General Anticancer Activities of Pyridazinone Derivatives

Pyridazinone derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many pyridazinone compounds have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and disruption of mitochondrial membrane potential.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.

-

Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation, is a known target for some anticancer agents.[3][4][5][6] While not specifically demonstrated for 6-(4-methoxyphenyl)pyridazin-3(2H)-one, related compounds have been suggested to modulate such pathways.

-

Enzyme Inhibition: Certain pyridazinone derivatives have been found to inhibit enzymes that are critical for cancer cell survival and proliferation, such as PARP-1.[2]

Data Presentation: Cytotoxicity of Structurally Related Pyridazinone Derivatives

To provide a reference for the potential efficacy of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, the following table summarizes the cytotoxic activities (IC50 values) of other pyridazinone derivatives against various cancer cell lines.

| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| A series of pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Ranging from 1.98 to >50 | [7] |